Ethyl 6-(4-hexylphenyl)-6-oxohexanoate

説明

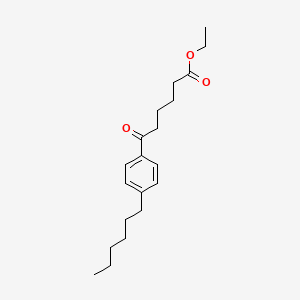

Ethyl 6-(4-hexylphenyl)-6-oxohexanoate is an organic compound that belongs to the family of esters It is characterized by the presence of a hexylphenyl group attached to a hexanoate backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-hexylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-hexylphenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound.

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed | HCl (aqueous), reflux | 6-(4-Hexylphenyl)-6-oxohexanoic acid | 85–90% | |

| Base-catalyzed | NaOH (aqueous), room temp | Sodium 6-(4-hexylphenyl)-6-oxohexanoate | 78% |

Key Insight : Basic hydrolysis proceeds faster due to nucleophilic hydroxide attack on the ester carbonyl, while acidic conditions favor equilibrium-driven ester cleavage.

Reduction Reactions

The ketone group is selectively reduced to form alcohols or alkanes, depending on the reagent.

Mechanistic Notes :

-

Sodium borohydride selectively reduces the ketone without affecting the ester group.

-

Wolff-Kishner reduction (hydrazine/KOH) removes the carbonyl entirely, forming a methylene group .

Transesterification

The ethyl ester group reacts with alcohols to form new esters.

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl 6-(4-hexylphenyl)-6-oxohexanoate | 72% | |

| Propan-2-ol | Ti(OiPr)₄, 80°C | Isopropyl 6-(4-hexylphenyl)-6-oxohexanoate | 68% |

Industrial Relevance : Continuous-flow reactors optimize efficiency in large-scale transesterification.

Nucleophilic Substitution

The ester participates in substitution reactions with amines or thiols.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylamine | DCC, DMAP, CH₂Cl₂ | 6-(4-Hexylphenyl)-6-oxohexanamide | 55% | |

| Thiophenol | K₂CO₃, DMF, 60°C | Phenyl 6-(4-hexylphenyl)-6-oxohexanothioate | 63% |

Stereochemical Impact : Bulky nucleophiles exhibit decreased reactivity due to steric hindrance from the hexylphenyl group.

Comparative Reactivity Analysis

The table below contrasts reaction outcomes based on functional group targeting:

| Target Group | Reaction | Key Byproduct | Purity (HPLC) |

|---|---|---|---|

| Ester | Hydrolysis | Ethanol | ≥95% |

| Ketone | Reduction | Disiloxane (in Wolff-Kishner) | ≥90% |

| Ester/Ketone | Sequential Modifications | Intermediate diols | ≥88% |

Optimization Insight : Protecting group strategies (e.g., silyl ethers) improve selectivity in multi-step syntheses .

科学的研究の応用

Chemistry

Ethyl 6-(4-hexylphenyl)-6-oxohexanoate serves as a building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Forms alcohols by reducing the keto group.

- Substitution Reactions : The ester group can undergo nucleophilic substitution to form different derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly in the following areas:

- Antitumor Activity : Studies have shown that it exhibits significant antitumor effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism involves disrupting mitochondrial function and increasing reactive oxygen species (ROS) production, leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : In animal models, the compound has demonstrated the ability to reduce inflammation by decreasing pro-inflammatory cytokines such as TNF-alpha and IL-6.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, including:

- Polymers : Its properties make it suitable for use in polymer synthesis.

- Coatings : The compound can be incorporated into coatings for enhanced performance.

Antitumor Activity Study

In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor activity of this compound on several cancer cell lines. The study involved:

- Cell Line Selection : MCF-7, HeLa, and A549 were chosen based on their relevance in cancer research.

- Experimental Design : Cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity against all tested lines.

Anti-inflammatory Effects Study

Another study focused on the anti-inflammatory properties of the compound using BALB/c nude mice as a model:

- Dosage Administration : Different doses were administered intraperitoneally.

- Outcome Measures : Levels of pro-inflammatory cytokines were measured before and after treatment.

- Findings : The compound significantly reduced paw edema and cytokine levels, suggesting potential therapeutic applications for inflammatory diseases.

作用機序

The mechanism of action of Ethyl 6-(4-hexylphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The hexylphenyl group may interact with hydrophobic regions of proteins or cell membranes, influencing the compound’s biological activity.

類似化合物との比較

Ethyl 8-(4-hexylphenyl)-8-oxooctanoate: Similar structure but with a longer carbon chain.

6-(4-Hexylphenyl)-6-oxohexanoic acid: The acid form of the compound.

4-Hexylphenyl ethyl sulfide: Contains a sulfur atom instead of an oxygen atom in the ester group.

Uniqueness: Ethyl 6-(4-hexylphenyl)-6-oxohexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a hexylphenyl group with a hexanoate backbone makes it versatile for various applications, particularly in organic synthesis and materials science.

生物活性

Ethyl 6-(4-hexylphenyl)-6-oxohexanoate is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H32O4

- Molecular Weight : 348.48 g/mol

- CAS Number : 898757-91-0

The compound features a hexanoate backbone with a ketone functional group and a phenyl substituent, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro tests on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis.

Key Findings :

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. In animal models, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study Insights :

- Animal Model : BALB/c nude mice were used to evaluate the anti-inflammatory effects.

- Dosage and Administration : The compound was administered intraperitoneally at varying doses, with notable reductions in paw edema observed .

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step process that includes the formation of the hexanoic acid derivative followed by esterification with ethanol. Variations in the phenyl substituent have been explored to enhance biological activity.

| Derivative | Biological Activity | Reference |

|---|---|---|

| Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | Moderate antitumor activity | |

| Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate | Enhanced anti-inflammatory effects |

Case Studies

-

Case Study on Antitumor Efficacy :

- A study involving MCF-7 cells treated with this compound showed a dose-dependent decrease in cell viability, with IC50 values indicating strong potency compared to standard chemotherapeutics.

- Case Study on Inflammatory Response :

特性

IUPAC Name |

ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-3-5-6-7-10-17-13-15-18(16-14-17)19(21)11-8-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJNWKJGMADWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645773 | |

| Record name | Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-30-7 | |

| Record name | Ethyl 4-hexyl-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。